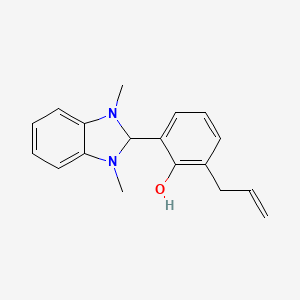

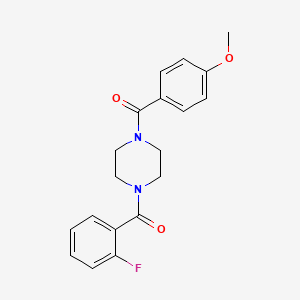

![molecular formula C20H21N3O2S2 B5543796 N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves eco-friendly protocols, highlighting a trend towards green chemistry. For example, a novel protocol for synthesizing 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives uses a one-pot C–C and C–N bond forming strategy from 2-aminobenzothiazole, aromatic aldehydes, and 4-hydroxy-1-methylquinolin-2(1H)-one in water, showcasing the potential for environmentally friendly synthesis routes for similar compounds (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The structural analysis of these compounds is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium-1-yl)ethyl]thiourea thiocyanate provides insights into the molecular arrangement and interactions, such as hydrogen bonding patterns, which are fundamental for predicting reactivity and stability (Yusof & Yamin, 2005).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives with various amines, including morpholine, underlines the versatile nature of these compounds in forming amides and other products, which is a cornerstone for further chemical modifications and applications (Buggle, McManus, & O'sullivan, 1978).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application of these compounds. For instance, the crystal packing and intermolecular interactions of similar compounds have been studied to understand their supramolecular assembly and potential for forming stable crystalline materials (Banu et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, is essential for harnessing these compounds in synthesis and other chemical processes. For example, the synthesis and reactivity of 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives illustrate the diverse chemical behavior and potential for producing a range of biologically active compounds (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, which shares structural motifs with the chemical , have demonstrated significant biological activities. For instance, specific derivatives have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. Moreover, certain compounds exhibited cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy research (Gür et al., 2020).

Photosensitizer in Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly with high singlet oxygen quantum yield, are promising for photodynamic therapy applications in treating cancer, demonstrating the utility of such chemical structures in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Monoamine Oxidase Inhibitors

N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides, a chemical class related to the query compound, have been evaluated for their inhibitory effects on human monoamine oxidase (MAO) A and B. Compounds with specific substitutions showed submicromolar inhibition, indicating potential for development into therapeutic agents targeting neurological disorders (Amer et al., 2020).

Antimicrobial Agents

Compounds incorporating the 1,2,4-triazole and morpholine moieties have been synthesized and evaluated for their antimicrobial activities. Some derivatives demonstrated good to moderate activity against various microorganisms, suggesting their potential application in the development of new antimicrobial agents (Sahin et al., 2012).

Orientations Futures

Benzothiazole derivatives have shown promising biological activities, making them potential candidates for drug development . Future research could focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications.

Propriétés

IUPAC Name |

(E)-1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-N-morpholin-4-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-24-18-7-6-15(13-21-23-8-10-25-11-9-23)12-16(18)14-26-20-22-17-4-2-3-5-19(17)27-20/h2-7,12-13H,8-11,14H2,1H3/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJDQOGHNQWNLH-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2CCOCC2)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2CCOCC2)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

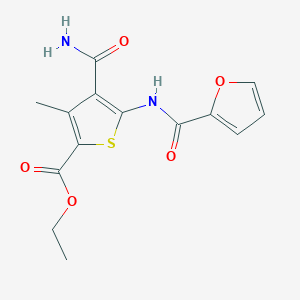

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

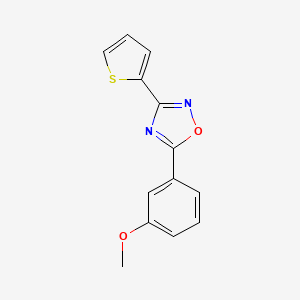

![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

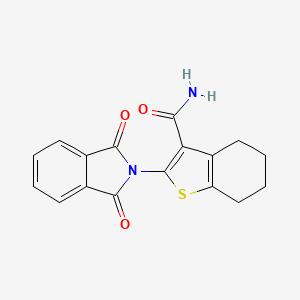

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)